REACTION_CXSMILES
|
C([O:5][C:6](=[O:19])[CH2:7][C:8]1[CH:9]=[C:10]2[C:15](=[C:16]([CH3:18])[CH:17]=1)[N:14]=[CH:13][CH:12]=[CH:11]2)(C)(C)C>[OH-].[Na+]>[CH3:18][C:16]1[CH:17]=[C:8]([CH2:7][C:6]([OH:19])=[O:5])[CH:9]=[C:10]2[C:15]=1[N:14]=[CH:13][CH:12]=[CH:11]2 |f:1.2|
|
Name
|
(8-methyl-quinolin-6-yl)-acetic acid tert-butyl ester
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC=1C=C2C=CC=NC2=C(C1)C)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
The mixture was washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethanfe
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
WASH
|
Details
|
the resulting solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=C2C=CC=NC12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |